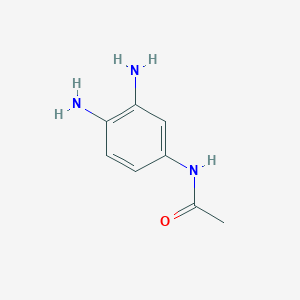

N-(3,4-Diaminophenyl)acetamide

Description

Properties

IUPAC Name |

N-(3,4-diaminophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c1-5(12)11-6-2-3-7(9)8(10)4-6/h2-4H,9-10H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTVPMPDZZSTVJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Crystallographic Investigations of N 3,4 Diaminophenyl Acetamide

Vibrational Spectroscopy for Molecular Structure and Dynamics

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides profound insights into the molecular structure of N-(3,4-Diaminophenyl)acetamide by probing the vibrational modes of its constituent chemical bonds. These techniques are fundamental for identifying functional groups and studying intermolecular interactions.

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of bonds. The FTIR spectrum of N-(3,4-Diaminophenyl)acetamide is expected to show characteristic absorption bands that confirm the presence of its primary amine (-NH2), secondary amide (-NH-C=O), and aromatic ring moieties.

Analysis of the closely related isomer, N-(4-aminophenyl) acetamide (B32628), provides a strong basis for interpreting the spectrum of N-(3,4-Diaminophenyl)acetamide. researchgate.net Key vibrational frequencies observed for this family of compounds confirm the molecular structure. researchgate.net For instance, the N-H stretching vibrations of the primary amine and secondary amide groups typically appear as distinct bands in the region of 3200-3400 cm⁻¹. researchgate.net The carbonyl (C=O) stretching of the amide group, known as the Amide I band, is a strong and sharp absorption expected around 1650 cm⁻¹. researchgate.netresearchgate.net

Other significant absorptions include the N-H bending (Amide II band) near 1550-1600 cm⁻¹ and aromatic C=C stretching vibrations in the 1400-1600 cm⁻¹ range. The C-N stretching vibrations also provide valuable structural information. These spectral features collectively serve as a molecular fingerprint, allowing for the unambiguous identification of the compound.

Table 1: Predicted FTIR Spectral Data for N-(3,4-Diaminophenyl)acetamide Based on data from related compounds and general spectroscopic principles.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400 - 3200 | N-H Stretching | Primary Amines (-NH₂) & Secondary Amide (-NH) |

| 3150 - 3000 | C-H Stretching | Aromatic Ring |

| 3000 - 2850 | C-H Stretching | Methyl Group (-CH₃) |

| 1670 - 1640 | C=O Stretching (Amide I) | Acetamide Group |

| 1600 - 1550 | N-H Bending (Amide II) | Acetamide Group |

| 1620 - 1450 | C=C Stretching | Aromatic Ring |

| 1350 - 1250 | C-N Stretching (Amide III) | Acetamide Group |

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent tool for analyzing the carbon skeleton of the aromatic ring and the conformational properties of the molecule. torvergata.it In N-(3,4-Diaminophenyl)acetamide, Raman spectroscopy can be used to study intermolecular interactions, such as hydrogen bonding involving the amine and amide groups, which are crucial for understanding its solid-state packing and solution-state behavior. nih.gov

The Raman spectrum would be expected to show strong bands corresponding to the aromatic ring breathing modes. The vibrations of the C-C bonds within the phenyl ring and the C-N bonds are also readily observable. By analyzing shifts in the positions and changes in the intensities of these bands under different conditions (e.g., temperature, solvent), information about conformational changes and molecular interactions can be derived. mdpi.com For instance, the involvement of the -NH₂ and -NH-C=O groups in hydrogen bonding would lead to predictable shifts in their corresponding vibrational frequencies. While water can interfere with infrared spectroscopy, its signal does not significantly interfere with Raman signals, making the latter a powerful tool for studying samples in aqueous media. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Solution-State Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic compounds in solution. slideshare.net It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms, primarily ¹H (proton) and ¹³C.

For N-(3,4-Diaminophenyl)acetamide, ¹H NMR would provide a precise count of the different types of protons and their neighboring environments. The spectrum is expected to show distinct signals for the aromatic protons, the protons of the two primary amine groups, the amide N-H proton, and the methyl protons of the acetyl group. The chemical shifts (δ) of the aromatic protons would be influenced by the electron-donating amine groups and the electron-withdrawing acetamide group. The splitting patterns (multiplicity) of these signals, arising from spin-spin coupling, would reveal the substitution pattern on the aromatic ring. uobasrah.edu.iq

¹³C NMR spectroscopy complements the proton data by providing information on the carbon framework. uobasrah.edu.iq Each chemically distinct carbon atom in the molecule would give rise to a separate signal, allowing for the confirmation of the total number of carbon atoms and their hybridization state.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for N-(3,4-Diaminophenyl)acetamide Estimates based on standard chemical shift values and substituent effects.

| Atom | Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ | Methyl | ~2.0 | ~24 |

| C=O | Carbonyl | - | ~168 |

| NH | Amide | ~9.0 - 9.5 (singlet, broad) | - |

| NH₂ | Amine | ~3.5 - 4.5 (singlet, broad) | - |

| Ar-H | Aromatic | ~6.5 - 7.5 (multiplets) | ~115 - 145 |

While one-dimensional ¹H and ¹³C NMR spectra provide foundational data, multi-dimensional NMR techniques are often employed for unambiguous assignment and complete structural confirmation. researchgate.net

¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For N-(3,4-Diaminophenyl)acetamide, it would show correlations between adjacent protons on the aromatic ring, confirming their relative positions.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This technique identifies which protons are directly attached to which carbon atoms. It would be used to definitively assign the signals for each aromatic C-H group and the methyl group.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for piecing together the molecular skeleton, for example, by showing a correlation from the methyl protons to the amide carbonyl carbon, and from the amide N-H proton to the aromatic carbon at the point of attachment.

Together, these multi-dimensional experiments provide a complete and unambiguous picture of the atomic connectivity within the molecule.

Tautomerism involves the migration of a proton, accompanied by a switch of a single bond and an adjacent double bond. encyclopedia.pub The acetamide group in N-(3,4-Diaminophenyl)acetamide can theoretically exist in equilibrium with its imidic acid (or iminol) tautomer.

This amide-iminol tautomerism can be investigated using NMR spectroscopy. scribd.com Typically, the amide form is overwhelmingly favored, and the iminol form is not observed under standard conditions. However, the presence of a minor tautomer can sometimes be detected through variable-temperature NMR studies or by examining the spectra in different solvents that might stabilize one form over the other. nih.gov If the tautomeric equilibrium were significant and the exchange rate slow on the NMR timescale, separate sets of signals for each tautomer would be observed. More commonly, if the exchange is fast, averaged signals are seen, and the presence of the minor tautomer might be inferred from subtle changes in chemical shifts with temperature. encyclopedia.pub

Mass Spectrometry for High-Resolution Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can determine the molecular mass with extremely high accuracy, allowing for the confident determination of the elemental formula of a compound. nih.gov For N-(3,4-Diaminophenyl)acetamide (C₈H₁₁N₃O), HRMS would confirm its molecular formula by matching the experimentally measured mass to the theoretical exact mass.

Beyond molecular formula determination, mass spectrometry provides structural information through the analysis of fragmentation patterns. When the ionized molecule (molecular ion, M⁺) breaks apart in the mass spectrometer, it forms characteristic fragment ions. The fragmentation pathway for N-(3,4-Diaminophenyl)acetamide can be predicted based on established principles for amides and aromatic amines. libretexts.org

A key fragmentation event for N-aryl acetamides is the cleavage of the amide bond. The interpretation of the mass spectrum for the related N-(4-aminophenyl) acetamide shows a molecular ion peak (M+1) at m/z = 151.1, with a major fragment at m/z = 109.1. researchgate.net This corresponds to the loss of a ketene molecule (CH₂=C=O, 42 Da) or the acetyl radical followed by a hydrogen rearrangement. This primary fragmentation yields the stable 3,4-diaminophenyl amine fragment.

Table 3: Predicted Mass Spectrometry Fragmentation Data for N-(3,4-Diaminophenyl)acetamide

| m/z Value (Predicted) | Ion Structure / Identity | Fragmentation Pathway |

| 165 | [C₈H₁₁N₃O]⁺ | Molecular Ion (M⁺) |

| 123 | [C₆H₇N₃]⁺ | Loss of ketene (CH₂=C=O) from M⁺ |

| 108 | [C₆H₈N₂]⁺ | Loss of CH₃CO-NH group |

This detailed analysis of fragmentation pathways provides corroborating evidence for the proposed molecular structure.

X-ray Diffraction Studies for Solid-State Molecular Conformation and Crystal Packing

X-ray diffraction is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid. For N-(3,4-Diaminophenyl)acetamide, both single-crystal and powder X-ray diffraction methods would provide critical insights into its solid-state properties, including molecular conformation, crystal packing, and polymorphism.

Single-Crystal X-ray Diffraction for Precise Bond Parameters and Intermolecular Interactions

Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for determining the precise molecular structure of a compound. By irradiating a single, high-quality crystal of N-(3,4-Diaminophenyl)acetamide with monochromatic X-rays, a unique diffraction pattern is generated. The analysis of this pattern allows for the calculation of the electron density distribution within the crystal, revealing the exact position of each atom.

This technique would yield a wealth of information, including:

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-C, C-N, C=O, N-H) and bond angles within the molecule. This data is fundamental for understanding the molecule's geometry and bonding characteristics.

Torsion Angles: Determination of the torsion angles, which describe the conformation of the molecule, such as the planarity of the phenyl ring and the orientation of the acetamide and amino substituents.

Intermolecular Interactions: Identification and characterization of non-covalent interactions that govern the crystal packing. For N-(3,4-Diaminophenyl)acetamide, this would likely include hydrogen bonding involving the amine and amide groups (N-H···O and N-H···N), as well as potential π-π stacking interactions between the aromatic rings. Understanding these interactions is crucial for predicting the material's physical properties.

A hypothetical data table derived from a single-crystal X-ray diffraction study is presented below to illustrate the type of information that would be obtained.

Hypothetical Single-Crystal X-ray Diffraction Data for N-(3,4-Diaminophenyl)acetamide

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 7.8 |

| β (°) | 98.5 |

| Volume (ų) | 800.2 |

| Z | 4 |

Hypothetical Selected Bond Lengths and Angles

| Bond/Angle | Length (Å) / Angle (°) |

|---|---|

| C=O | 1.24 |

| C-N (amide) | 1.33 |

| C-N (amine) | 1.40 |

| C-C (aromatic) | 1.39 (average) |

| N-C=O (angle) | 123.0 |

Powder X-ray Diffraction for Polymorphism and Crystallinity Studies

Powder X-ray diffraction (PXRD) is a powerful technique used to analyze the crystalline nature of a bulk sample. Instead of a single crystal, a finely ground powder of N-(3,4-Diaminophenyl)acetamide would be used. The resulting diffraction pattern, a plot of intensity versus the diffraction angle (2θ), is a fingerprint of the crystalline phase(s) present in the sample.

Key applications of PXRD for N-(3,4-Diaminophenyl)acetamide would include:

Phase Identification: The unique diffraction pattern can be used to identify the compound and to check for the presence of impurities or different crystalline forms.

Crystallinity Assessment: The sharpness and intensity of the diffraction peaks provide information about the degree of crystallinity of the sample. Broad peaks may indicate a poorly crystalline or amorphous material.

Polymorphism Studies: Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of a compound can have significantly different physical properties. PXRD is a primary tool for identifying and characterizing different polymorphic forms of a substance by comparing their unique diffraction patterns. By performing PXRD analysis under various conditions (e.g., different temperatures, solvents for crystallization), one could investigate the potential for polymorphism in N-(3,4-Diaminophenyl)acetamide.

A hypothetical powder X-ray diffraction pattern would show a series of peaks at specific 2θ values, with each peak corresponding to a particular set of crystal lattice planes.

Hypothetical Powder X-ray Diffraction Peak List for N-(3,4-Diaminophenyl)acetamide (Form I)

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 10.5 | 8.42 | 100 |

| 15.2 | 5.82 | 65 |

| 21.0 | 4.23 | 80 |

| 25.8 | 3.45 | 50 |

Computational and Theoretical Chemistry Studies of N 3,4 Diaminophenyl Acetamide

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the prediction of a wide range of molecular properties, including geometries, energies, and reactivity indices.

Geometry Optimization and Conformational Analysis

The first step in a computational investigation is typically to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For N-(3,4-Diaminophenyl)acetamide, this involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. This optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.

Conformational analysis, an extension of geometry optimization, explores the different spatial arrangements (conformers) of a molecule that arise from rotation around single bonds. In N-(3,4-Diaminophenyl)acetamide, key rotational barriers would include the C-N amide bond and the C-C bonds connecting the phenyl ring to the amino and acetamido groups. DFT calculations can map the potential energy surface associated with these rotations, identifying the lowest energy conformers and the energy barriers that separate them. Studies on similar acetanilide (B955) derivatives often reveal a nearly planar amide group due to resonance stabilization, with the rotational barrier around the C-N bond being a significant factor in its conformational preference. For instance, in a structurally related molecule, N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, the molecule adopts an angular conformation.

Representative Optimized Geometry Parameters for a Phenylacetamide Derivative Below is a hypothetical data table of optimized geometric parameters for a molecule structurally similar to N-(3,4-Diaminophenyl)acetamide, as would be calculated using a DFT method like B3LYP with a 6-311G(d,p) basis set.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | ~1.23 Å |

| C-N (amide) | ~1.36 Å | |

| C-C (ring avg.) | ~1.39 Å | |

| C-N (amino) | ~1.40 Å | |

| Bond Angle | O=C-N | ~122° |

| C-N-H (amide) | ~120° | |

| C-C-N (amino) | ~120° | |

| Dihedral Angle | H-N-C=O | ~180° (trans) |

| C-C-N-C | Varies |

Note: This data is representative and not the result of a specific calculation on N-(3,4-Diaminophenyl)acetamide.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Chemical Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are termed the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of chemical reactivity and kinetic stability.

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For N-(3,4-Diaminophenyl)acetamide, the presence of electron-donating amino groups on the phenyl ring would be expected to raise the energy of the HOMO, while the acetamido group could influence both HOMO and LUMO levels. DFT calculations provide precise energy values for these orbitals and a visual representation of their spatial distribution. In a study of N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, the calculated HOMO and LUMO energies were -5.3130 eV and -0.2678 eV, respectively, resulting in an energy gap of 5.0452 eV.

Hypothetical Frontier Orbital Energies for N-(3,4-Diaminophenyl)acetamide

| Orbital | Energy (eV) | Description |

| LUMO | -0.3 to -0.8 | Primarily located on the phenylacetamide moiety, indicating sites for nucleophilic attack. |

| HOMO | -5.0 to -5.5 | Delocalized over the diaminophenyl ring, highlighting electron-rich regions. |

| Energy Gap (ΔE) | 4.5 to 5.0 | Suggests moderate chemical reactivity and stability. |

Note: These values are estimations based on similar molecules and serve for illustrative purposes.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a DFT calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This analysis is particularly useful for quantifying intramolecular interactions, such as hyperconjugation and charge transfer.

The NBO method calculates the stabilization energy, E(2), associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. Larger E(2) values indicate stronger interactions. For N-(3,4-Diaminophenyl)acetamide, significant interactions would be expected between the lone pairs of the nitrogen and oxygen atoms and the antibonding orbitals of adjacent bonds. For example, the delocalization of a nitrogen lone pair (n) into an adjacent anti-bonding C=O orbital (π*) is a key feature of amide resonance. The analysis can also reveal hydrogen bonding within the molecule.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic/Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is plotted onto the molecule's electron density surface, with different colors representing different values of the electrostatic potential. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of intermediate potential.

For N-(3,4-Diaminophenyl)acetamide, an MEP map would likely show negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs, making it a primary site for electrophilic attack or hydrogen bond acceptance. The amino groups would also contribute to the electrostatic landscape. Conversely, the hydrogen atoms of the amino and amide groups would exhibit positive potential (blue), identifying them as sites for nucleophilic interaction or hydrogen bond donation.

Solvent Effects on Molecular Properties and Reactivity using Continuum Models

Chemical reactions and molecular properties are often significantly influenced by the solvent environment. Continuum solvation models, such as the Polarizable Continuum Model (PCM), are computational methods used to simulate these effects. In the PCM approach, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute molecule is placed within a cavity in this medium.

By performing DFT calculations with a PCM, it is possible to investigate how properties like geometry, conformational stability, and reactivity indices (e.g., the HOMO-LUMO gap) of N-(3,4-Diaminophenyl)acetamide change in different solvents. Polar solvents are generally expected to stabilize polar or charged species and can influence tautomeric equilibria or the barriers to internal rotation. For instance, the photophysical properties of polar molecules with intramolecular charge-transfer characteristics are known to depend strongly on the polarity of the solvent.

Vibrational Frequency Calculations and Spectroscopic Correlation

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. Each calculated frequency corresponds to a specific normal mode of vibration, such as the stretching or bending of bonds.

By comparing the calculated vibrational spectrum with experimental data, a detailed assignment of the observed spectral bands can be made. For N-(3,4-Diaminophenyl)acetamide, this would involve identifying the characteristic stretching frequencies for the N-H bonds in the amino and amide groups, the C=O stretch of the amide, and various vibrations associated with the phenyl ring. Theoretical calculations are crucial for interpreting complex regions of the spectrum where multiple vibrational modes may overlap. It is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental values, accounting for anharmonicity and other approximations in the computational method.

Representative Vibrational Frequencies for N-(3,4-Diaminophenyl)acetamide

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Expected Experimental Range (cm⁻¹) |

| N-H Stretch (Amino, asymm.) | ~3450 | 3400 - 3500 |

| N-H Stretch (Amino, symm.) | ~3360 | 3300 - 3400 |

| N-H Stretch (Amide) | ~3300 | 3250 - 3350 |

| C=O Stretch (Amide I) | ~1660 | 1650 - 1680 |

| N-H Bend (Amide II) | ~1550 | 1530 - 1570 |

| C-N Stretch (Amide III) | ~1290 | 1280 - 1310 |

| C-C Stretch (Aromatic) | ~1600, ~1500 | 1450 - 1620 |

Note: This table presents typical frequency ranges for the functional groups present in the molecule. Specific calculated values would require a dedicated DFT study.

Advanced Quantum Chemical Parameters of N-(3,4-Diaminophenyl)acetamide

Extensive searches of computational chemistry databases and the scientific literature did not yield specific studies focused on the advanced quantum chemical parameters, such as polarizability and hyperpolarizability, for the compound N-(3,4-Diaminophenyl)acetamide. While computational studies on the nonlinear optical (NLO) properties of various organic molecules, including derivatives of aniline (B41778) and acetamide (B32628), are prevalent, research detailing these specific parameters for N-(3,4-Diaminophenyl)acetamide is not publicly available at this time.

Theoretical investigations into the polarizability and hyperpolarizability of molecules are crucial for understanding their response to an external electric field, which is fundamental for the design of new materials with significant NLO properties. These properties are key for applications in optoelectronics, such as in optical switching and frequency conversion.

Polarizability (α) is a measure of the ease with which the electron cloud of a molecule can be distorted by an external electric field, leading to an induced dipole moment.

Hyperpolarizability (β and γ) are higher-order terms that describe the nonlinear response of a molecule to a strong electric field, giving rise to phenomena such as second-harmonic and third-harmonic generation.

Computational quantum chemistry methods, such as Density Functional Theory (DFT) and other ab initio techniques, are powerful tools for calculating these parameters. Such studies typically involve optimizing the molecular geometry and then applying a finite field approach or using analytical derivative methods to determine the polarizability and hyperpolarizability tensors. The results from these calculations can provide valuable insights into the structure-property relationships that govern the NLO response of a molecule. For instance, the presence and relative positioning of electron-donating and electron-withdrawing groups on an aromatic system can significantly influence these parameters.

Although no specific data tables or detailed research findings for N-(3,4-Diaminophenyl)acetamide can be presented, the general principles of computational chemistry suggest that the diamino and acetamido groups on the phenyl ring would lead to interesting electronic properties worthy of future theoretical investigation. The two amino groups, being strong electron donors, and the acetamido group, which can also influence the electronic distribution, would likely result in a significant molecular dipole moment and potentially noteworthy polarizability and hyperpolarizability values. However, without specific computational studies, any discussion of these values remains speculative.

Further theoretical research is required to quantify the polarizability and hyperpolarizability of N-(3,4-Diaminophenyl)acetamide and to fully understand its potential as a nonlinear optical material.

Reactivity and Mechanistic Investigations of N 3,4 Diaminophenyl Acetamide Transformations

Amine Reactivity in Condensation and Addition Reactions

The presence of two primary aromatic amine groups in N-(3,4-Diaminophenyl)acetamide dictates a significant portion of its reactivity, particularly in condensation and addition reactions. These reactions are fundamental to the formation of polymers and other complex molecules.

The kinetics of reactions involving the amine groups of N-(3,4-Diaminophenyl)acetamide, such as in condensation polymerization, generally follow the principles of step-growth polymerization. The reaction rate is influenced by factors including monomer concentration, temperature, and the presence of a catalyst. For polyesterification, a common condensation reaction, the process is often acid-catalyzed. In the absence of a strong external acid, a second molecule of the carboxylic acid can act as the catalyst. nih.gov

The rate law for a self-catalyzed polyesterification can be expressed as:

[-d[COOH]/dt = k[COOH]^2[OH]]

When a strong acid catalyst is added, the rate law simplifies to:

[-d[COOH]/dt = k'[COOH][OH]]

Thermodynamic studies of the interaction between acetamide (B32628) derivatives and polymers have been conducted using computational methods like the ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) approach. physchemres.org These studies calculate thermodynamic parameters such as enthalpy (ΔH) and Gibbs free energy (ΔG) of interaction. For the interaction between various acetamide derivatives and a PCA-PEG-PCA copolymer, the calculated interaction enthalpies and Gibbs free energies were found to be negative, indicating spontaneous and exothermic interactions. physchemres.org These interactions are generally weak, which is a desirable characteristic for applications like drug delivery. physchemres.org

Table 1: Calculated Thermodynamic Parameters for the Interaction of Acetamide Derivatives with a PCA-PEG-PCA Copolymer in the Gas Phase physchemres.org

| Acetamide Derivative | ΔH (kcal/mol) | ΔG (kcal/mol) |

| Unsubstituted TTA-polymer | - | - |

| Phenyl substituted | Higher energy | Higher energy |

| Fluorophenyl substituted | Higher energy | Higher energy |

| 4-acetyl-2-bromophenyl substituted | Higher energy | Higher energy |

| 3-methyl-acetate-thiophen-2-yl substituted | Higher energy | Higher energy |

| Phenylchloro substituted | - | 3.34 higher than TTA |

| Phenylbromo substituted | - | 3.23 higher than TTA |

| 2-chloropyridine-3-yl substituted | - | 3.86 higher than TTA |

| o-tolyl substituted | - | 3.66 higher than TTA |

Data derived from computational studies and presented relative to the unsubstituted derivative where applicable.

The diamine functionality of N-(3,4-Diaminophenyl)acetamide makes it a suitable monomer for step-growth polymerization, leading to the formation of polyamides and polyimides. For instance, it can react with dianhydrides, such as pyromellitic dianhydride, in aprotic solvents like N,N-dimethylacetamide (DMAc) to form high molecular weight polyamic acids. These polyamic acids can then be thermally or chemically converted to polyimides. researchgate.net The reaction mechanism involves the essential role of the solvent in the polymerization and imidization steps. researchgate.net

Table 2: General Performance of Amine Types as Epoxy Curing Agents

| Amine Type | Curing Speed at Room Temperature | Heat Resistance | Chemical Resistance |

| Aliphatic Amine | Fast | Good | Good |

| Aromatic Amine | Slow (often requires heat) | Excellent | Excellent |

| Cycloaliphatic Amine | Moderate | Very Good | Very Good |

Amide Group Reactivity in Hydrolysis and Derivatization

The amide group in N-(3,4-Diaminophenyl)acetamide exhibits characteristic reactivity, primarily hydrolysis under acidic or basic conditions and participation in cyclization reactions to form heterocyclic structures.

The hydrolysis of amides can be catalyzed by either acid or base. researchgate.net

Base-Catalyzed Hydrolysis : In the presence of a strong base, the hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. The elimination of the amide anion (a poor leaving group) is generally the rate-determining step and is driven forward by the deprotonation of the resulting carboxylic acid by the strongly basic leaving group. researchgate.netetsu.edu This process typically requires more stringent conditions, such as heating with a concentrated base. researchgate.net The products of base-catalyzed hydrolysis of N-(3,4-Diaminophenyl)acetamide would be the corresponding carboxylate salt (acetate) and 3,4-diaminophenylamine.

A significant derivatization reaction involving N-(3,4-Diaminophenyl)acetamide is the synthesis of benzimidazoles. The ortho-diamine functionality allows for condensation reactions with aldehydes or carboxylic acids (or their derivatives) to form the benzimidazole (B57391) ring system. organic-chemistry.orgsemanticscholar.org This cyclization is a common and efficient method for preparing a wide range of substituted benzimidazoles, which are important heterocyclic compounds with various biological activities. nih.govresearchgate.net The reaction with an aldehyde, for instance, typically proceeds in the presence of an oxidizing agent or under acidic conditions. organic-chemistry.org

Aromatic Ring Functionalization and Substitution Mechanisms

The aromatic ring of N-(3,4-Diaminophenyl)acetamide is susceptible to electrophilic aromatic substitution (EAS) reactions. The regioselectivity of these reactions is governed by the directing effects of the substituents already present on the ring: the two amino groups and the acetamido group.

Both the amino (-NH₂) and the acetamido (-NHCOCH₃) groups are activating, ortho-, para-directing groups. youtube.comchemistrytalk.org The amino group is a strong activator due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through resonance. The acetamido group is also an activator, although less so than the amino group because the delocalization of the nitrogen lone pair is shared between the aromatic ring and the adjacent carbonyl group.

Given the positions of the substituents in N-(3,4-Diaminophenyl)acetamide, electrophilic substitution is expected to occur at the positions ortho and para to the activating groups. The most likely positions for substitution would be C-5 and C-6, which are ortho to the amino groups and meta to the acetamido group, and ortho to the acetamido group and para to one of the amino groups, respectively. The precise outcome would depend on the specific electrophile and the reaction conditions. nih.govresearchgate.netlibretexts.org

Electron Transfer Processes and Redox Chemistry

The redox chemistry of N-(3,4-Diaminophenyl)acetamide is primarily associated with the diaminophenyl moiety. Phenylenediamines are known to undergo electrochemical oxidation. wiley-vch.de The oxidation process typically involves the transfer of electrons to form radical cations and subsequently quinone-diimines. The stability and further reactions of these species are dependent on the solvent, pH, and the nature of the substituents on the aromatic ring. semanticscholar.org

Cyclic voltammetry is a common technique used to study the electrochemical behavior of such compounds. wiley-vch.de The cyclic voltammogram would reveal the oxidation and reduction potentials of the molecule, providing insights into the ease of electron transfer and the stability of the resulting redox species. The presence of the electron-donating amino groups facilitates the oxidation of the aromatic ring. The acetamido group, being less activating, would have a smaller influence on the redox potential compared to the amino groups.

Applications in Chemical Sciences and Materials Development

Role as a Monomer in Polymer Synthesis

The presence of two primary amine groups in N-(3,4-Diaminophenyl)acetamide makes it a suitable diamine monomer for step-growth polymerization reactions. This property is extensively utilized in the synthesis of high-performance polymers such as polyimides and polyamides.

N-(3,4-Diaminophenyl)acetamide can be employed as a diamine monomer in the synthesis of polyamides and polyimides. The general approach for synthesizing these polymers involves the reaction of a diamine with a dicarboxylic acid (or its derivative, like a diacyl chloride) for polyamides, or with a dianhydride for polyimides. youtube.comnih.govresearchgate.net

Polyamide Synthesis: The synthesis of polyamides from N-(3,4-Diaminophenyl)acetamide would typically proceed via polycondensation with a dicarboxylic acid or its derivative. tandfonline.com The reaction involves the formation of an amide linkage between the amine groups of the diamine and the carboxylic acid groups of the diacid. The resulting polyamide would feature repeating units containing the acetamido-substituted phenyl ring, which can influence the polymer's properties, such as solubility and thermal stability. impactfactor.org

Polyimide Synthesis: For polyimide synthesis, N-(3,4-Diaminophenyl)acetamide is reacted with a tetracarboxylic dianhydride in a two-step process. core.ac.ukvt.edunasa.gov The first step involves a polyaddition reaction to form a soluble poly(amic acid) precursor. core.ac.uk This precursor is then subjected to a cyclodehydration (imidization) reaction, typically through thermal treatment or chemical agents, to form the final polyimide. core.ac.ukdakenchem.comazom.com The presence of the acetamido group can enhance the solubility and processability of the resulting polyimide.

A general reaction scheme for the synthesis of a polyimide using N-(3,4-Diaminophenyl)acetamide is presented below:

| Step | Reactants | Product | Description |

| 1 | N-(3,4-Diaminophenyl)acetamide + Aromatic Dianhydride | Poly(amic acid) | Formation of a soluble precursor through the opening of the anhydride (B1165640) ring by the amine groups. core.ac.uk |

| 2 | Poly(amic acid) | Polyimide | Cyclodehydration to form the imide ring, resulting in a thermally stable polymer. core.ac.uk |

Due to its bifunctional nature, possessing two reactive amine groups, N-(3,4-Diaminophenyl)acetamide has the potential to act as a cross-linking agent in the formation of polymer networks. Cross-linking agents are crucial in modifying the properties of polymers, transforming them from soluble and fusible materials into insoluble and infusible thermosets with enhanced mechanical strength, thermal stability, and chemical resistance.

The two primary amine groups of N-(3,4-Diaminophenyl)acetamide can react with functional groups on different polymer chains, such as epoxy, isocyanate, or anhydride groups, thereby creating a three-dimensional network structure. The efficiency and nature of the cross-linking will depend on the specific polymer system and reaction conditions.

Advanced Building Block for Heterocyclic Compound Synthesis

The o-phenylenediamine (B120857) core of N-(3,4-Diaminophenyl)acetamide is a valuable precursor for the synthesis of a wide range of nitrogen-containing heterocyclic compounds. mtieat.org These heterocycles are of significant interest due to their diverse biological activities and applications in medicinal chemistry and materials science. uci.edu

Aromatic amines are fundamental starting materials for the synthesis of azo compounds, which are widely used as dyes and pigments. nih.govcuhk.edu.hkjbiochemtech.com The synthesis involves a diazotization reaction, where a primary aromatic amine is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) and a strong acid) to form a diazonium salt. nih.govunb.ca This diazonium salt is then reacted with a coupling component, typically an electron-rich aromatic compound like a phenol (B47542) or another amine, in an electrophilic aromatic substitution reaction to form the azo dye. nih.gov

N-(3,4-Diaminophenyl)acetamide, possessing a primary aromatic amine group, can undergo diazotization and subsequent coupling to form monoazo dyes. The presence of the second amine group and the acetamido group can influence the color and properties of the resulting dye.

The vicinal diamine functionality in N-(3,4-Diaminophenyl)acetamide makes it an ideal starting material for the synthesis of fused nitrogen-containing heterocycles.

Benzimidazoles: The most common application of o-phenylenediamines is in the synthesis of benzimidazoles. organic-chemistry.orgnih.govvinhuni.edu.vn This can be achieved by reacting N-(3,4-Diaminophenyl)acetamide with various carboxylic acids, aldehydes, or their derivatives. organic-chemistry.orgresearchgate.netresearchgate.net The reaction with an aldehyde, for instance, would lead to the formation of a 2-substituted benzimidazole (B57391), with the acetamido group at position 5 or 6 of the benzimidazole ring.

Quinoxalines: Another important class of heterocycles that can be synthesized from N-(3,4-Diaminophenyl)acetamide are quinoxalines. mtieat.orgnih.govnih.govsapub.orgtsijournals.com These are typically prepared by the condensation reaction of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal (B1671930) or benzil. sapub.orgtsijournals.com The reaction with N-(3,4-Diaminophenyl)acetamide would yield a substituted quinoxaline.

While the synthesis of pyrroles and thiazoles from N-(3,4-Diaminophenyl)acetamide is less direct, the o-phenylenediamine moiety can be chemically modified to create precursors for these heterocycles. For instance, the diamine can be converted into other functional groups that can then participate in ring-forming reactions to yield these five-membered rings.

The following table summarizes the synthesis of some key heterocyclic compounds from N-(3,4-Diaminophenyl)acetamide:

| Heterocycle | Co-reactant | Resulting Structure |

| Benzimidazole | Aldehyde or Carboxylic Acid | 2-substituted-5(6)-acetamidobenzimidazole |

| Quinoxaline | 1,2-Dicarbonyl Compound | 6(7)-acetamido-substituted quinoxaline |

Ligand Design and Coordination Chemistry

The two adjacent amino groups in the o-phenylenediamine part of N-(3,4-Diaminophenyl)acetamide make it an excellent bidentate ligand for coordinating with metal ions. worldresearchersassociations.com The nitrogen atoms of the amino groups can donate their lone pair of electrons to a metal center, forming a stable five-membered chelate ring. worldresearchersassociations.com

The coordination chemistry of o-phenylenediamine itself is well-established, and it forms stable complexes with a variety of transition metals. worldresearchersassociations.com N-(3,4-Diaminophenyl)acetamide, as an N-acylated derivative, is expected to exhibit similar coordinating behavior. The presence of the acetamido group can influence the electronic properties of the aromatic ring and, consequently, the donor ability of the amine groups. This can affect the stability and reactivity of the resulting metal complexes.

Exploration of Metal-Ligand Binding Modes (e.g., Amide Deprotonation)

The N-(3,4-Diaminophenyl)acetamide molecule possesses multiple coordination sites, making it a versatile ligand in coordination chemistry. The primary coordination sites are the two amino groups on the phenyl ring and the nitrogen and oxygen atoms of the acetamide (B32628) group. The specific binding mode employed depends on several factors, including the metal ion, the reaction conditions, and the presence of other coordinating or counter-ions.

One of the key aspects of the coordination chemistry of N-(3,4-Diaminophenyl)acetamide and similar amide-containing ligands is the potential for deprotonation of the amide nitrogen upon complexation with a metal ion. This deprotonation is facilitated by the formation of a stable chelate ring and the polarization of the N-H bond by the metal center. The resulting amido-metal bond is significantly different from the coordinate bond formed by the neutral amide, influencing the electronic and structural properties of the resulting complex.

While direct studies on the deprotonation of N-(3,4-Diaminophenyl)acetamide are not extensively detailed in the provided search results, the behavior of similar acetamide-containing ligands provides insight into this phenomenon. For instance, in many transition metal complexes, the amide group can coordinate through the carbonyl oxygen in its neutral form. However, under appropriate pH conditions or with strongly Lewis acidic metal centers, the amide proton can be lost, leading to coordination through the deprotonated nitrogen atom. This change in coordination mode can often be identified through spectroscopic techniques such as IR and NMR, where a significant shift in the C=O stretching frequency and the disappearance of the N-H proton signal would be observed.

The coordination of N-(3,4-Diaminophenyl)acetamide can be further influenced by the diamino phenyl moiety. The two adjacent amino groups can act as a bidentate chelating ligand, forming a stable five-membered ring with a metal ion. This chelation can either occur independently or in conjunction with the coordination of the acetamide group, leading to a variety of possible structures. The interplay between the diamino and acetamide functionalities allows for the formation of mononuclear, binuclear, or polynuclear complexes with diverse geometries.

The table below summarizes the potential coordination modes of N-(3,4-Diaminophenyl)acetamide based on the general principles of coordination chemistry of related ligands.

| Coordination Site(s) | Binding Mode | Potential Structural Outcome |

| 3,4-Diamino groups | Bidentate (N,N') | Mononuclear or polynuclear complexes |

| Acetamide group (neutral) | Monodentate (O-coordination) | Mononuclear or polynuclear complexes |

| Acetamide group (deprotonated) | Monodentate (N-coordination) | Mononuclear or polynuclear complexes |

| Diamino and acetamide groups | Tridentate (N,N',O or N,N',N) | Mononuclear complexes with enhanced stability |

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with N-(3,4-Diaminophenyl)acetamide typically involves the reaction of a metal salt with the ligand in a suitable solvent. The choice of solvent, reaction temperature, and stoichiometry of the reactants can influence the final product's structure and composition. Common transition metals used in these syntheses include but are not limited to copper, nickel, cobalt, zinc, and iron.

The characterization of these complexes is crucial to determine their structure, bonding, and properties. A combination of analytical and spectroscopic techniques is employed for this purpose.

Elemental Analysis: This technique provides the percentage composition of elements (C, H, N) in the complex, which helps in confirming the empirical formula.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the coordination sites of the ligand. Changes in the vibrational frequencies of the N-H and C=O groups of the acetamide moiety, as well as the N-H stretching frequencies of the diamino groups upon complexation, provide direct evidence of metal-ligand bond formation. A shift to lower wavenumbers for the C=O stretching vibration suggests coordination through the carbonyl oxygen. A significant change in the N-H stretching vibrations, or their disappearance in the case of deprotonation, indicates coordination involving the nitrogen atoms.

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the metal ion's coordination sphere. The d-d transitions of the metal ions are sensitive to the ligand field, and their positions and intensities can help in assigning the geometry (e.g., octahedral, tetrahedral, or square planar).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the ligand and its complexes in solution. Changes in the chemical shifts of the protons and carbons of the ligand upon coordination can provide insights into the binding mode.

The following table presents hypothetical characterization data for a transition metal complex of N-(3,4-Diaminophenyl)acetamide, illustrating the expected changes upon coordination.

| Technique | N-(3,4-Diaminophenyl)acetamide (Ligand) | [M(N-(3,4-Diaminophenyl)acetamide)₂]Cl₂ (Complex) | Interpretation |

| IR (cm⁻¹) | ν(N-H) amine: ~3400, 3300ν(N-H) amide: ~3200ν(C=O): ~1660 | ν(N-H) amine: ~3350, 3250 (shifted)ν(N-H) amide: ~3150 (shifted)ν(C=O): ~1620 (shifted) | Coordination through amino and carbonyl groups. |

| ¹H NMR (ppm) | Aromatic protons: 6.5-7.5NH₂ protons: ~5.0NH proton: ~8.5CH₃ protons: ~2.0 | Aromatic protons: 6.8-7.8 (shifted)NH₂ protons: ~5.5 (shifted)NH proton: ~9.0 (shifted)CH₃ protons: ~2.2 (shifted) | Coordination in solution phase. |

| UV-Vis (nm) | λmax ~290, 350 | λmax ~310, 380 (shifted)New d-d transition bands in the visible region | Ligand-to-metal charge transfer and specific coordination geometry. |

Supramolecular Assembly via Coordination Bonds and Hydrogen Bonding

The structure of N-(3,4-Diaminophenyl)acetamide, with its combination of coordination sites and hydrogen bond donors and acceptors, makes it an excellent building block for the construction of supramolecular assemblies. These assemblies are formed through a combination of strong coordination bonds between the ligand and metal ions, and weaker, directional hydrogen bonds.

Hydrogen bonding plays a crucial role in reinforcing and directing the formation of these supramolecular structures. nih.gov The amide N-H and the two amine N-H groups can act as hydrogen bond donors, while the carbonyl oxygen and the amine nitrogen atoms can act as hydrogen bond acceptors. These interactions can occur between adjacent coordination polymers, leading to the formation of higher-dimensional networks. They can also involve solvent molecules or counter-ions, further influencing the packing and stability of the crystal structure.

In the context of N-(3,4-Diaminophenyl)acetamide complexes, several types of hydrogen bonding interactions can be envisaged:

Inter-chain/Inter-sheet hydrogen bonding: Amide N-H groups of one coordination polymer chain can form hydrogen bonds with the carbonyl oxygen atoms of an adjacent chain, linking them into a more robust two- or three-dimensional structure.

Ligand-ligand hydrogen bonding: Within a single coordination polymer, hydrogen bonds can form between ligands on adjacent metal centers.

Involvement of solvent/counter-ions: Solvent molecules or counter-ions present in the crystal lattice can participate in hydrogen bonding with the ligand, acting as bridges between coordination polymers or filling voids within the structure.

The interplay of coordination and hydrogen bonding allows for the rational design of crystalline materials with specific topologies and potential functionalities. mdpi.com The strength and directionality of these interactions are key factors in crystal engineering, enabling the construction of complex and functional supramolecular architectures.

Applications in Organic Electronics and Advanced Materials (excluding specific device performance if it implies human-facing application)

N-(3,4-Diaminophenyl)acetamide serves as a valuable precursor and building block in the synthesis of various advanced materials, particularly in the realm of organic electronics and high-performance polymers. Its bifunctional nature, possessing both reactive diamino groups and an acetamide moiety, allows for its incorporation into polymeric structures with tailored properties.

One significant application is in the synthesis of polybenzimidazoles (PBIs) . PBIs are a class of high-performance polymers known for their exceptional thermal and chemical stability. The synthesis of PBIs often involves the polycondensation of a tetraamine (B13775644) monomer with a dicarboxylic acid or its derivative. N-(3,4-Diaminophenyl)acetamide, after hydrolysis of the acetamide group to an amine, can be envisioned as a precursor to a triamine, which could be used to create cross-linked or branched PBI structures. These polymers are of interest for applications such as high-temperature fuel cell membranes and fire-retardant materials. researchgate.net

Furthermore, the diamino functionality of N-(3,4-Diaminophenyl)acetamide makes it a suitable monomer for the synthesis of conductive polymers . Polyaniline (PANI) and its derivatives are well-known conductive polymers, and their properties can be tuned by incorporating different functional groups. The presence of the acetamide group in the polymer backbone could influence the solubility, processability, and electronic properties of the resulting polymer. The oxidative polymerization of aromatic diamines is a common route to produce conductive polymers, and N-(3,4-Diaminophenyl)acetamide could be a key component in creating novel conductive materials. researchgate.netresearchgate.netnih.gov

The ability of N-(3,4-Diaminophenyl)acetamide to form stable complexes with transition metals also opens up possibilities for the development of metal-containing polymers and materials . These materials can exhibit interesting electronic, magnetic, or catalytic properties arising from the presence of the metal centers within the polymer matrix. The ligand's ability to bridge metal ions can lead to the formation of one-, two-, or three-dimensional coordination polymers with potential applications in areas such as gas storage, separation, and catalysis.

The following table summarizes the potential roles of N-(3,4-Diaminophenyl)acetamide in the development of advanced materials.

| Material Class | Role of N-(3,4-Diaminophenyl)acetamide | Potential Properties of the Resulting Material |

| Polybenzimidazoles (PBIs) | Precursor to triamine monomer | High thermal and chemical stability, potential for cross-linking. |

| Conductive Polymers | Monomer for polymerization | Electrical conductivity, tunable electronic properties, improved processability. |

| Metal-Containing Polymers | Bridging ligand | Electronic, magnetic, and catalytic properties; porous structures. |

Derivatization Strategies and Analytical Methodologies for N 3,4 Diaminophenyl Acetamide

Development of Analytical Derivatization Protocols

Derivatization chemically modifies a compound to produce a new derivative with properties more suitable for a given analytical technique. researchgate.net For N-(3,4-Diaminophenyl)acetamide, this process primarily targets the primary amine groups to improve chromatographic behavior and enhance detection sensitivity. actascientific.com

Reagent Selection and Reaction Condition Optimization

The selection of a derivatizing agent is contingent upon the analytical technique to be used. For High-Performance Liquid Chromatography (HPLC) with UV-Visible detection, reagents that introduce a highly conjugated aromatic system (chromophore) to the analyte are preferred, thereby increasing its molar absorptivity. libretexts.org For fluorescence detection, which offers higher sensitivity, reagents that attach a fluorescent tag (fluorophore) are chosen. libretexts.org

Common derivatizing agents for primary aromatic amines like N-(3,4-Diaminophenyl)acetamide include:

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to produce highly fluorescent isoindole derivatives. actascientific.comlibretexts.org

Dansyl Chloride (DNS-Cl): Reacts with primary and secondary amines to form fluorescent sulfonamide derivatives. libretexts.org

9-Fluorenylmethylchloroformate (FMOC-Cl): A widely used reagent that reacts with primary and secondary amines to yield fluorescent derivatives. libretexts.orgresearchgate.net

1-Fluoro-2,4-dinitrobenzene (FDNB): Also known as Sanger's reagent, it reacts with primary and secondary amines to form UV-active derivatives. libretexts.org

Optimization of the reaction conditions is a critical step to ensure complete and reproducible derivatization. researchgate.netcityu.edu.hk Key parameters that are typically optimized include:

Temperature: Reaction rates are temperature-dependent; however, excessive heat can lead to the degradation of the analyte or the derivative. Reactions are often optimized between room temperature and slightly elevated temperatures (e.g., 40-75°C). researchgate.netcityu.edu.hk

Reaction Time: The time required to achieve maximum derivatization yield must be determined. This can range from a few minutes to over an hour. cityu.edu.hk

pH and Catalyst: The pH of the reaction medium can significantly influence the reactivity of the amine groups and the derivatizing agent. Many reactions require a basic catalyst, such as pyridine, to proceed efficiently. nih.govresearchgate.net

Reagent Concentration: The molar ratio of the derivatizing agent to the analyte is optimized to ensure the reaction goes to completion without introducing significant interference from excess reagent. researchgate.net

Table 1: Common Derivatizing Agents for Aromatic Amines

| Derivatizing Agent | Functional Group Targeted | Detection Method | Key Characteristics |

|---|---|---|---|

| o-Phthalaldehyde (OPA) | Primary Amines | Fluorescence | Forms highly fluorescent isoindole derivatives in the presence of thiols. actascientific.comlibretexts.org |

| Dansyl Chloride (DNS-Cl) | Primary and Secondary Amines | Fluorescence | Produces stable, fluorescent sulfonamide derivatives. libretexts.org |

| 9-Fluorenylmethylchloroformate (FMOC-Cl) | Primary and Secondary Amines | Fluorescence, UV | Widely used for amino acids and amines, yielding highly fluorescent products. libretexts.orgresearchgate.net |

| 1-Fluoro-2,4-dinitrobenzene (FDNB) | Primary and Secondary Amines | UV-Visible | Forms stable, UV-absorbing dinitrophenyl (DNP) derivatives. libretexts.org |

| 2-(2-phenyl-1H-phenanthro-[9,10-d]imidazole-1-yl)-acetic acid (PPIA) | Primary Aromatic Amines | Fluorescence | Reacts via condensation to form stable derivatives with strong fluorescence. nih.govresearchgate.net |

Chromatographic Separation Enhancements via Derivatization

Beyond improving detectability, derivatization plays a crucial role in enhancing chromatographic separation. actascientific.com The chemical modification of N-(3,4-Diaminophenyl)acetamide can alter its polarity, volatility, and molecular size, leading to improved performance in techniques like HPLC and Gas Chromatography (GC).

Key enhancements include:

Improved Resolution: By altering the chemical structure of the analyte, derivatization can increase the differences in partitioning behavior between the analyte and other components in a mixture, leading to better separation (resolution) on the chromatographic column. nih.govresearchgate.net

Increased Retention in Reversed-Phase HPLC: The primary amine groups of N-(3,4-Diaminophenyl)acetamide make it relatively polar. Derivatization with nonpolar reagents increases its hydrophobicity, leading to stronger interaction with the nonpolar stationary phase (e.g., C18) in reversed-phase HPLC. This results in longer retention times and often better separation from polar, early-eluting interferences.

Improved Peak Shape: Derivatization can block the highly polar amine groups that might otherwise interact with active sites on the stationary phase (e.g., residual silanols), which can cause peak tailing. The resulting derivative often produces sharper, more symmetrical peaks, which are essential for accurate quantification.

For instance, the precolumn derivatization of aromatic amines with reagents like PPIA has been shown to result in derivatives that exhibit good baseline resolution on a reversed-phase column. nih.govresearchgate.net

Quantitative and Qualitative Analytical Method Development

The development of analytical methods for N-(3,4-Diaminophenyl)acetamide involves leveraging both traditional and advanced techniques to achieve the desired sensitivity, selectivity, and accuracy.

Spectrophotometric Assay Development

Spectrophotometry provides a simple, cost-effective, and rapid method for the quantification of aromatic amines. srce.hr These methods are typically based on chemical reactions that convert the non-colored N-(3,4-Diaminophenyl)acetamide into a colored product, the absorbance of which can be measured at a specific wavelength. nih.gov

A common approach involves a diazotization-coupling reaction. In this method, the primary aromatic amine is first treated with nitrous acid (generated in situ from sodium nitrite (B80452) and an acid) at low temperatures to form a diazonium salt. This intermediate is then coupled with a suitable agent, such as N-(1-naphthyl)ethylenediamine or p-N,N-dimethylphenylenediamine, to produce a highly colored azo dye. srce.hrrasayanjournal.co.in The intensity of the color, which is proportional to the concentration of the amine, is measured using a UV-Visible spectrophotometer. rasayanjournal.co.in

Another strategy is based on condensation reactions. For example, aromatic amines can react with reagents like p-dimethylaminobenzaldehyde in an acidic medium to generate a colored product (a Schiff base). nih.gov The optimization of such assays involves studying the effects of reagent concentration, pH, reaction time, and temperature to maximize color development and stability. nih.gov

Table 2: Examples of Spectrophotometric Methods for Aromatic Amines

| Reagent System | Principle | λmax (nm) | Application |

|---|---|---|---|

| p-N,N-dimethylphenylenediamine / Sodium metaperiodate | Oxidative coupling | 530 | Determination of primary aromatic amines in pharmaceutical preparations. rasayanjournal.co.in |

| Fe(III)-ferrozine complex | Reduction of Fe(III) to Fe(II) by the amine, followed by complexation with ferrozine | 562 | Quantification of various aromatic amines. nih.govaaup.edu |

| p-dimethylaminobenzaldehyde (DPMK) | Condensation reaction | Yellow product | Determination of a synthesized paracetamol derivative in biological fluids. nih.gov |

| KIO4 / N,N-diethyl-p-phenylenediamine | Oxidative coupling | 550 | Analysis of drugs containing aromatic amino groups. srce.hr |

Advanced Chromatographic and Electrophoretic Techniques

For higher sensitivity, selectivity, and the ability to analyze complex mixtures, advanced separation techniques are employed.

Chromatographic Techniques: Ultra-High-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (UPLC-MS/MS) is a state-of-the-art method for the analysis of compounds like N-(3,4-Diaminophenyl)acetamide. irsst.qc.canih.gov

UPLC: Utilizes columns with smaller particle sizes (<2 µm) to achieve faster separations, higher resolution, and greater sensitivity compared to conventional HPLC. waters.com A typical method for a related compound, N-(3-Amino-4-chlorophenyl)acetamide, uses a reversed-phase column (like Newcrom R1 or C18) with a mobile phase consisting of acetonitrile (B52724) and water, often with an acid modifier like formic or phosphoric acid. sielc.comsielc.com

MS/MS Detection: Tandem mass spectrometry provides exceptional selectivity and sensitivity. nih.gov The analyte is ionized (typically using electrospray ionization, ESI), and a specific precursor ion corresponding to the protonated molecule [M+H]⁺ is selected. This ion is then fragmented, and specific product ions are monitored. This technique, known as Multiple Reaction Monitoring (MRM), allows for quantification at very low levels, even in complex matrices, with high confidence in compound identity. irsst.qc.ca

Electrophoretic Techniques: Capillary Electrophoresis (CE) is a powerful separation technique that is well-suited for the analysis of charged species. ital.sp.gov.br Since the amine groups of N-(3,4-Diaminophenyl)acetamide can be protonated in an acidic buffer, CE can separate it based on its charge-to-size ratio.

Advantages: CE offers high separation efficiency, short analysis times, and minimal consumption of solvents, making it an environmentally friendly technique. ital.sp.gov.brresearchgate.net

Detection: Detection in CE can be achieved using UV absorbance, but for higher sensitivity, amperometric detection or coupling to a mass spectrometer is often preferred. nih.govnih.gov Derivatization with a fluorescent tag like fluorescamine (B152294) can also be employed to enable highly sensitive fluorescence detection. nih.gov

Impurity Profiling and Stability Assessment Methodologies

Impurity profiling is the identification, quantification, and control of impurities in pharmaceutical substances and products. scirp.orgresearchgate.net For N-(3,4-Diaminophenyl)acetamide, impurities can arise from the synthesis process (e.g., starting materials, by-products) or from degradation over time.

The development of a stability-indicating analytical method is crucial. This is a validated quantitative method that can accurately measure the decrease in the concentration of the active substance due to degradation. A key feature of such a method is its ability to resolve the active compound from its potential degradation products and process-related impurities. unr.edu.ar

The process typically involves:

Forced Degradation Studies: The compound is subjected to stress conditions such as heat, humidity, light, acid/base hydrolysis, and oxidation. This helps to generate potential degradation products and demonstrate the specificity of the analytical method.

Method Development: A high-resolution separation technique, most commonly UPLC or HPLC, is developed to separate the parent compound from all observed impurities and degradants. Gradient elution is often necessary to resolve compounds with a wide range of polarities.

Identification and Characterization: Mass spectrometry, particularly high-resolution MS (HRMS), is used to identify the chemical structures of the impurities. researchgate.net The fragmentation patterns observed in MS/MS can provide valuable structural information.

Method Validation: The analytical method is rigorously validated according to established guidelines (e.g., ICH) to ensure it is accurate, precise, specific, linear, and robust for the quantification of both the main compound and its impurities.

Table 3: Potential Impurities and Analytical Techniques

| Impurity Type | Potential Source | Primary Analytical Technique |

|---|---|---|

| Starting Materials | Incomplete reaction | UPLC-MS/MS, GC-MS |

| Reaction By-products | Side reactions during synthesis | UPLC-MS/MS, LC-HRMS |

| Degradation Products | Hydrolysis, oxidation, photolysis | Stability-Indicating UPLC-UV/MS |

| Genotoxic Impurities | Specific reactive intermediates or reagents | Highly sensitive LC-MS/MS or GC-MS methods |

Emerging Research Directions and Future Perspectives for N 3,4 Diaminophenyl Acetamide

Integration in Advanced Functional Materials (e.g., sensors, catalysts)

The presence of two adjacent amino groups makes N-(3,4-Diaminophenyl)acetamide an exceptional candidate for the development of advanced functional materials, particularly in the fields of chemical sensors and catalysis.

Sensors: The o-phenylenediamine (B120857) (OPD) core is a well-established precursor for fluorescent and colorimetric sensors. chemicalbook.comnih.gov OPD and its derivatives can be readily oxidized by various analytes or in the presence of catalysts to form highly fluorescent compounds like 2,3-diaminophenazine. nih.govacs.org This oxidative cyclization results in a distinct and measurable change in the optical properties of the system. Consequently, N-(3,4-Diaminophenyl)acetamide could be integrated into sensors for detecting metal ions (e.g., Cu²⁺, Ag⁺, Hg²⁺) and various small molecules. nih.govacs.org The acetamide (B32628) group can modulate the compound's solubility and electronic properties, potentially fine-tuning the sensor's selectivity and sensitivity.

Furthermore, phenylenediamines are widely used to fabricate electrochemical sensors. rsc.orgmdpi.com They can be electropolymerized onto electrode surfaces to form a conductive polymer film. mdpi.comnih.gov This film provides a high surface area and can be functionalized for the specific detection of biomarkers. mdpi.commdpi.com Research on a polyaniline/m-phenylenediamine-based biosensor has demonstrated enhanced sensitivity for lactate (B86563) detection, a key biomarker for sepsis. mdpi.com Similarly, N-(3,4-Diaminophenyl)acetamide could be used to create modified electrodes for enzyme-free, label-free immunosensors, where its amino groups facilitate the immobilization of antibodies or other biorecognition elements. nih.gov

Catalysts: The dual amine functionality of N-(3,4-Diaminophenyl)acetamide allows it to act as a potent ligand for creating transition metal complexes. These complexes have potential applications in catalysis. Moreover, phenylenediamine derivatives have been shown to be effective organocatalysts. For instance, meta- and para-phenylenediamines catalyze oxime and hydrazone ligation reactions at significantly faster rates than commonly used aniline (B41778) catalysts, which is crucial for protein labeling and bioconjugation. nih.gov The ortho-disposition of the amines in N-(3,4-Diaminophenyl)acetamide offers unique chelating properties that can be exploited in the design of novel catalysts. It can also serve as a key starting material in reactions catalyzed by gold nanoparticles to selectively synthesize benzimidazoles, which are important heterocyclic motifs in medicinal chemistry. mdpi.com

Theoretical Predictions for Novel Reactivity and Applications

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting the behavior of molecules and guiding experimental work. While specific theoretical studies on N-(3,4-Diaminophenyl)acetamide are nascent, research on analogous acetamide derivatives provides a clear roadmap for future investigations.

DFT calculations can elucidate the electronic structure, frontier molecular orbitals (HOMO-LUMO), and reactivity descriptors of N-(3,4-Diaminophenyl)acetamide. This information is critical for predicting its reactivity, stability, and potential for specific applications. For example, studies on triphenyl acetamide analogs have used DFT to investigate their nonlinear optical (NLO) properties, revealing their potential in optoelectronic devices. A similar approach could uncover latent NLO properties in N-(3,4-Diaminophenyl)acetamide and its derivatives.

The table below outlines key reactivity descriptors that can be calculated using DFT to predict the chemical behavior of N-(3,4-Diaminophenyl)acetamide.

| Parameter | Symbol | Description and Significance |

| HOMO Energy | EHOMO | Energy of the Highest Occupied Molecular Orbital; indicates the ability to donate electrons. |

| LUMO Energy | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; indicates the ability to accept electrons. |

| Energy Gap | ΔE | ELUMO - EHOMO; a smaller gap suggests higher reactivity and lower kinetic stability. |

| Ionization Potential | IP | Corresponds to -EHOMO; the energy required to remove an electron. |

| Electron Affinity | EA | Corresponds to -ELUMO; the energy released when an electron is added. |

| Chemical Hardness | η | (IP - EA) / 2; measures resistance to change in electron configuration. |

| Chemical Potential | µ | -(IP + EA) / 2; represents the escaping tendency of electrons from an equilibrium system. |

| Electrophilicity Index | ω | µ² / 2η; quantifies the ability of a molecule to accept electrons. |

By calculating these parameters, researchers can predict the most likely sites for electrophilic and nucleophilic attack, understand the molecule's charge transfer characteristics, and screen for potential applications before engaging in extensive laboratory synthesis.

Green Chemistry Innovations in Synthesis and Derivatization

The principles of green chemistry are increasingly influencing the design of synthetic and analytical methods. Future research on N-(3,4-Diaminophenyl)acetamide will likely focus on developing more sustainable processes for its synthesis and subsequent derivatization.

Synthesis: Traditional methods for synthesizing acetamides often involve harsh reagents and solvents. Green innovations can mitigate these issues. For instance, biocatalysis presents a promising alternative. A novel green route for synthesizing N-phenylacetamides has been developed using the microorganism Candida parapsilosis as a catalyst. chemicalbook.com Microwave-assisted organic synthesis is another green technique that can dramatically reduce reaction times and energy consumption compared to conventional heating. chemicalbook.com The use of greener solvents, such as water or bio-derived solvents, in place of volatile organic compounds is another key area for innovation.

Derivatization: In analytical chemistry, derivatization is often used to enhance the detectability of an analyte. Green derivatization methods aim to minimize waste and avoid toxic reagents. nih.gov For N-(3,4-Diaminophenyl)acetamide, this could involve using fluorescent labeling agents like 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) in aqueous buffer systems, which avoids the use of volatile organic solvents and allows for highly sensitive spectrofluorimetric quantification. mdpi.com Such methods are not only more environmentally friendly but can also offer improved analytical performance.

The following table summarizes potential green chemistry approaches for the synthesis and handling of N-(3,4-Diaminophenyl)acetamide.

| Area | Green Chemistry Approach | Potential Benefits |

| Synthesis | Biocatalysis (e.g., using enzymes or whole-cell catalysts) | High selectivity, mild reaction conditions, reduced waste. chemicalbook.com |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, increased yields, lower energy use. chemicalbook.com | |

| Use of Green Solvents (e.g., water, ethanol, 2-MeTHF) | Reduced toxicity and environmental impact, improved safety. | |

| Derivatization | Fluorescence Derivatization in Aqueous Media | Avoids hazardous organic solvents, enables high-sensitivity analysis. mdpi.com |

| Integration of Analytical Processes | Reduces the amount of solvent and reagents used in sample preparation. nih.gov |

Opportunities in Interdisciplinary Chemical Research

The multifunctional nature of N-(3,4-Diaminophenyl)acetamide makes it a valuable platform for interdisciplinary research, bridging materials science, medicinal chemistry, and polymer science.

Medicinal Chemistry: The o-phenylenediamine scaffold is a precursor to benzimidazoles, a class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. mdpi.com The acetamide group can be further modified to improve pharmacokinetic properties. Research on a related compound, N,N′-diacetyl-p-phenylenediamine (DAPPD), has shown it can restore microglial phagocytosis and improve cognitive defects in Alzheimer's disease models, highlighting the potential of such molecules in neuroprotective therapies. nih.gov

Polymer Science: As a diamine, this compound can serve as a monomer for the synthesis of high-performance polymers. Phenylenediamines are precursors to aramids like Kevlar, which are known for their exceptional strength and thermal resistance. wikipedia.org N-(3,4-Diaminophenyl)acetamide could be used to create novel polyamides or polyimides with tailored properties, where the acetamide group provides a site for cross-linking or further functionalization.

Coordination Chemistry: The ortho-diamine moiety is an excellent chelating ligand for a variety of metal ions. This allows for the design and synthesis of novel coordination complexes with interesting magnetic, electronic, or catalytic properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products